molecular formula C3H6S2 B1216140 1,3-Dithiolane CAS No. 4829-04-3

1,3-Dithiolane

Cat. No. B1216140
CAS RN: 4829-04-3
M. Wt: 106.21 g/mol
InChI Key: IMLSAISZLJGWPP-UHFFFAOYSA-N
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Description

1,3-Dithiolane is a five-membered heterocyclic compound containing two sulfur atoms. This class of compounds, including 1,2-dithiolanes and 1,3-dithiolanes, has been extensively studied due to their interesting chemical properties and potential applications in various fields, such as material science and organic synthesis (Teuber, 1990).

Synthesis Analysis

The synthesis of 1,3-dithiolane involves the reaction of aldehydes or ketones with 1,3-dimercaprol in specific conditions, such as in room temperature ionic liquids. This method has been used to synthesize various 1,3-dithiolane derivatives with different structures and properties (Yu-hong, 2006).

Molecular Structure Analysis

The molecular structure of 1,3-dithiolane and its derivatives has been studied using various techniques, including X-ray diffraction. These studies have provided insights into the structural characteristics of these compounds, such as bond lengths, angles, and overall conformation (Korp et al., 1982).

Chemical Reactions and Properties

1,3-Dithiolane compounds exhibit a range of chemical reactions and properties. For instance, they can undergo ring-opening polymerizations, which is useful in the design of responsive and dynamic materials (Zhang & Waymouth, 2017). Additionally, 1,3-dithiolanes can be used for the protection and cleavage of carbonyl groups in organic syntheses (Banerjee & Laya, 2000).

Physical Properties Analysis

The physical properties of 1,3-dithiolane derivatives, such as melting points, spectroscopic data, and electrochemical data, have been extensively studied. These properties are crucial for understanding the behavior of these compounds in different applications (Teuber, 1990).

Chemical Properties Analysis

1,3-Dithiolane and its derivatives exhibit unique chemical properties, such as the ability to form dynamic covalent bonds and participate in reversible chemical reactions. These properties make them useful in various fields, including material science and organic chemistry (Zhang & Waymouth, 2017).

Scientific Research Applications

Radioprotective Agents

1,3-Dithiolane derivatives have been studied for their potential as radioprotective agents. Research has found that specific compounds within this class can show protective effects against radiation. For instance, a study demonstrated that a particular 1,3-Dithiolane compound (IIId) exhibited radioprotective activity in rats exposed to radiation (Bargagna et al., 1973). Furthermore, the combination of semicarbazone or thiosemicarbazone groups with a dithiolane moiety in a single molecule has been achieved and tested for radioprotective properties (Taroua et al., 1996).

Treating Inflammatory Skin Diseases

1,3-Dithiolane derivatives have been investigated for their potential in treating inflammatory skin diseases. α-Lipoic acid-based PPARγ agonists, which include 1,3-dithiolane derivatives, have shown promise in this area. These compounds, like BP-1003 and BP-1017, have been found effective in inhibiting the proliferation of human keratinocytes and reducing interleukin-2 production by human peripheral lymphocytes, suggesting potential efficacy in treating conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).

Chemical Synthesis and Modification

1,3-Dithiolanes play a significant role in chemical synthesis, particularly in the protection and cleavage of carbonyl groups. They are used to convert carbonyl compounds into 1,3-dithiolanes, which can then be deprotected for various organic syntheses. This process is vital in creating a wide range of organic compounds, highlighting the versatility of 1,3-dithiolane in synthetic chemistry (Banerjee & Laya, 2000).

Development of Dynamic, Covalent Materials

1,3-Dithiolane-derived polymers have been studied for their ability to form responsive and dynamic networks. These materials are used in creating hydrogels that exhibit varying properties depending on the structure of the 1,2-dithiolanes used. Such hydrogels have potential applications in various fields, including material science and medicine, due to their adaptable and self-healing properties (Zhang & Waymouth, 2017).

Insecticidal Applications

Research has also explored the use of 1,3-dithiolane-containing compounds as insecticides. These compounds have been synthesized and tested for their efficacy against various pests, demonstrating moderate insecticidal activity. The relationship between molecular structure and biological activity in these compounds provides valuable insights for developing new insecticidal agents (Li et al., 2013).

Safety And Hazards

1,3-Dithiolane is a combustible liquid . It is advised to avoid breathing vapours, mist or gas . Special hazards arising from the substance or mixture include carbon oxides and sulphur oxides .

Future Directions

1,3-Dithiolanes and 1,3-dithianes can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage . A variety of 1,3-dithianes and 1,3-dithiolanes are deprotected in the solid state to the corresponding parent carbonyl compounds in excellent yields using mercury (II) nitrate trihydrate .

properties

IUPAC Name

1,3-dithiolane
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InChI

InChI=1S/C3H6S2/c1-2-5-3-4-1/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLSAISZLJGWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6S2
Source PubChem
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DSSTOX Substance ID

DTXSID90197473
Record name 1,3-Dithiolane
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Molecular Weight

106.21 g/mol
Source PubChem
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Physical Description

Colorless liquid with a stench; [Alfa Aesar MSDS]
Record name 1,3-Dithiolane
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Product Name

1,3-Dithiolane

CAS RN

4829-04-3
Record name 1,3-Dithiolane
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Record name 1,3-DITHIOLANE
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Record name 1,3-Dithiolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,220
Citations
Y Taguchi, K Yanagiya, I Shibuya… - Bulletin of the Chemical …, 1987 - journal.csj.jp
The reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of triethylamine was accelerated under high pressure to give 4,4-dimethyl-1,3-dithiolane-2-thione nearly …
Number of citations: 32 www.journal.csj.jp
VK Aggarwal, J Drabowicz, RS Grainger… - The Journal of …, 1995 - ACS Publications
Ketene equivalents have found widespread use as partners in Diels-Alder reactions for the construction of cyclic, fused, and bridgedunsaturated ketones. 1 Furthermore, the versatile …
Number of citations: 67 pubs.acs.org
T Sato, J Otera, H Nozaki - The Journal of Organic Chemistry, 1993 - ACS Publications
Carbonyls and acetals are converted to 1, 3-dithianes and-dithiolanes upon treatment with 2-stanna-1, 3-dithianes and-dithiolanes under catalysis by organotin triflates. In these …
Number of citations: 40 pubs.acs.org
WL Brown - Chemical Communications, 1999 - pubs.rsc.org
The potent activity displayed by 3A-azido-3A-deoxythymidine (AZT) 1 against human immunodeficiency virus (HIV) provides impetus for the development of novel nucleoside analogues…
Number of citations: 30 pubs.rsc.org
VK Aggarwal, RS Grainger, PL Spargo - Journal of the Chemical …, 1998 - pubs.rsc.org
The chiral ketene equivalent trans-2-methylene-1,3-dithiolane 1,3-dioxide has been prepared in racemic and enantiomerically pure form in four steps. The key step in the asymmetric …
Number of citations: 89 pubs.rsc.org
VK Aggarwal, RS Grainger, GK Newton… - Organic & …, 2003 - pubs.rsc.org
The C2-symmetric vinyl sulfoxide, trans-2-methylene-1,3-dithiolane 1,3-dioxide, was found to react with a range of 3-oxidopyridinium betaines (bearing different substituents on nitrogen…
Number of citations: 39 pubs.rsc.org
A Raghuvanshi, NJ Dargallay, M Knorr, L Viau… - Journal of Inorganic and …, 2017 - Springer
The parent compound 1,3-dithiolane L1 reacts with CuI providing the 2D coordination polymer (CP) [{Cu(μ 2 -I) 2 Cu}(μ 2 -L1) 2 ] n (CP1). The Cu⋯Cu distance within the Cu(μ 2 -I) 2 Cu …
Number of citations: 16 link.springer.com
IA Dotsenko, Q Zhao, AH Franz, P Batoon… - …, 2014 - scholarlycommons.pacific.edu
A series of novel 1, 3-dithiolane-2-thiones, or cyclic trithiocarbonates, has been prepared by a new simple procedure: a treatment of the corresponding epoxides with the commercially …
Number of citations: 11 scholarlycommons.pacific.edu
VK Aggarwal, S Schade, H Adams - The Journal of Organic …, 1997 - ACS Publications
The reactions of metalated trans-1,3-dithiolane 1,3-dioxide (10) with aldehydes have been studied through variations in the metal counterion, reaction temperature, and aldehyde. High …
Number of citations: 28 pubs.acs.org
W Clegg, RW Harrington, M North… - The Journal of Organic …, 2010 - ACS Publications
The combined use of the bimetallic aluminum(salen) complex [Al(salen)] 2 O and tetrabutylammonium bromide (or tributylamine) is found to catalyze the reaction between epoxides …
Number of citations: 82 pubs.acs.org

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